molecular formula C35H46O B1519910 4'-Apo-beta-carotenal CAS No. 5056-12-2

4'-Apo-beta-carotenal

Cat. No. B1519910
CAS RN: 5056-12-2
M. Wt: 482.7 g/mol
InChI Key: FTQSFEZUHZHOAT-BRZOAGJPSA-N
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Description

4’-Apo-beta-carotenal is an apo carotenoid C35 terpenoid compound that arises from oxidative degradation of the β,β-carotene skeleton at the 4’-position . It is an antioxidant β-carotene derivative that can protect the skin from photoaging associated mitochondrial DNA mutation .


Molecular Structure Analysis

The molecular formula of 4’-Apo-beta-carotenal is C35H46O . Its exact mass is 482.3549 and its molecular weight is 482.7391 . The InChI and SMILES strings provide a textual representation of its molecular structure .

Scientific Research Applications

Carotenoids and Health Benefits

4'-Apo-beta-carotenal, as a derivative of carotenoids, has been studied for its potential roles in various fields including food, feed, nutraceuticals, and cosmeceuticals. Research in this area focuses on carotenoid production from natural sources, encapsulation methods to enhance their properties, and their health benefits in preclinical, clinical, and epidemiological studies. Carotenoids are investigated for their potential benefits in cancer, obesity, type 2 diabetes, cardiovascular diseases, osteoporosis, neurodegenerative diseases, mental health, and the health of eyes and skin (Saini et al., 2022).

Electrochemical Studies

4'-Apo-beta-carotenal has been a subject of electrochemical studies to understand its behavior as a carotenoid cation radical. These studies involve electrooxidation of carotenoids including 4'-Apo-beta-carotenal, and the stabilization of these radicals. This research provides insight into the chemical properties and potential applications of carotenoid cation radicals in various fields (Grant et al., 1988).

Biosynthesis in Fungi

In the context of fungi, 4'-Apo-beta-carotenal is involved in the biosynthesis of neurosporaxanthin, a carotenoid end-product in Neurospora crassa. Studies have explored the biochemical pathways leading to neurosporaxanthin formation, identifying 4'-Apo-beta-carotenal as a key intermediate. These findings enhance our understanding of carotenoid biosynthesis in fungi, which can have implications in biotechnology and pharmaceutical applications (Estrada et al., 2008).

Food Industry Applications

4'-Apo-beta-carotenal is also evaluated as a food colorant and a pigmenting agent in various products, such as egg yolks. Its effectiveness as a pigmenter, particularly in combination with other natural sources, highlights its potential application in the food industry for enhancing the aesthetic quality of food products (Couch & Farr, 1971).

Future Directions

Research on 4’-Apo-beta-carotenal could focus on its potential roles in the biosynthesis of retinal and other vitamin A derivatives . Additionally, the integration of β-carotene oxygenases into retinal biosynthetic bacterial systems could improve the performance of retinal production . Further studies are needed to fill the gaps in knowledge about the metabolism of β-carotene .

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O/c1-28(17-11-19-30(3)20-13-22-32(5)27-36)15-9-10-16-29(2)18-12-21-31(4)24-25-34-33(6)23-14-26-35(34,7)8/h9-13,15-22,24-25,27H,14,23,26H2,1-8H3/b10-9+,17-11+,18-12+,20-13+,25-24+,28-15+,29-16+,30-19+,31-21+,32-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQSFEZUHZHOAT-BRZOAGJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Apo-beta-carotenal

CAS RN

5056-12-2
Record name β-Apo-4′-carotenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5056-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Apo-beta-carotenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005056122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6,8,10,12,14,16,18,20-Heneicosadecaenal, 2,6,10,15,19-pentamethyl-21-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4'-APO-.BETA.-CAROTENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVS7ET4H2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Potts, JJ Olie, JS Nickels, J Parsons… - Applied and …, 1987 - Am Soc Microbiol
Profiles of phospholipid fatty acids and carotenoids in desiccated Nostoc commune (cyanobacteria) collected from China, Federal Republic of Germany, and Antarctica and in axenic …
Number of citations: 71 journals.asm.org
J Zhu, X Hua, T Yang, M Guo, Q Li, L Xiao, L Li… - Journal of Autism and …, 2022 - Springer
… In our study, the increased 4′-apo-beta-carotenal and b,e-carotene-3,3′-diol levels and decreased retinol level may indicate that children with ASD had a decreased capacity for the …
Number of citations: 15 link.springer.com

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